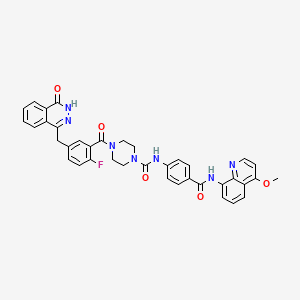
Parp1/2/tnks1/2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Parp1/2/tnks1/2-IN-1 is a multi-target inhibitor that acts on poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, tankyrase 1, and tankyrase 2. This compound has shown significant potential in anti-tumor activity and inducing apoptosis . Poly (ADP-ribose) polymerase enzymes are involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. Tankyrases, on the other hand, are implicated in the regulation of protein stability and Wnt signaling pathway .
Vorbereitungsmethoden
The synthesis of Parp1/2/tnks1/2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the methods involves the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to prepare the in vivo formula . The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Parp1/2/tnks1/2-IN-1 undergoes various chemical reactions, including inhibition of poly (ADP-ribose) polymerase and tankyrase enzymes. The compound exhibits favorable synergistic antitumor efficacy and induces apoptosis . Common reagents used in these reactions include dimethyl sulfoxide and polyethylene glycol 300. The major products formed from these reactions are typically the inhibited forms of the target enzymes, leading to the desired therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Parp1/2/tnks1/2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the inhibition of poly (ADP-ribose) polymerase and tankyrase enzymes, which play crucial roles in DNA repair and cell proliferation . The compound has shown promise in treating various types of cancer, including breast, ovarian, and pancreatic cancers . Additionally, it is used in studies related to Wnt signaling pathway regulation and protein stability .
Wirkmechanismus
The mechanism of action of Parp1/2/tnks1/2-IN-1 involves the inhibition of poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, tankyrase 1, and tankyrase 2 enzymes. These enzymes are responsible for poly-ADP-ribosylation, a post-translational modification that regulates protein stability and cellular processes . By inhibiting these enzymes, this compound disrupts DNA repair mechanisms and induces apoptosis in cancer cells . The molecular targets and pathways involved include the Wnt signaling pathway and the regulation of protein stability through ubiquitin-mediated proteasomal degradation .
Vergleich Mit ähnlichen Verbindungen
Parp1/2/tnks1/2-IN-1 is unique in its ability to inhibit multiple targets, including poly (ADP-ribose) polymerase 1, poly (ADP-ribose) polymerase 2, tankyrase 1, and tankyrase 2. Similar compounds include other poly (ADP-ribose) polymerase inhibitors and tankyrase inhibitors, such as olaparib and E7449 . this compound stands out due to its dual inhibition capability, which provides a synergistic effect in cancer treatment . This compound has shown greater efficacy in preclinical studies compared to single-target inhibitors .
Eigenschaften
Molekularformel |
C38H32FN7O5 |
|---|---|
Molekulargewicht |
685.7 g/mol |
IUPAC-Name |
4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-N-[4-[(4-methoxyquinolin-8-yl)carbamoyl]phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C38H32FN7O5/c1-51-33-15-16-40-34-28(33)7-4-8-31(34)42-35(47)24-10-12-25(13-11-24)41-38(50)46-19-17-45(18-20-46)37(49)29-21-23(9-14-30(29)39)22-32-26-5-2-3-6-27(26)36(48)44-43-32/h2-16,21H,17-20,22H2,1H3,(H,41,50)(H,42,47)(H,44,48) |
InChI-Schlüssel |
KOTCFFVPFUIGOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC=C(C2=NC=C1)NC(=O)C3=CC=C(C=C3)NC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
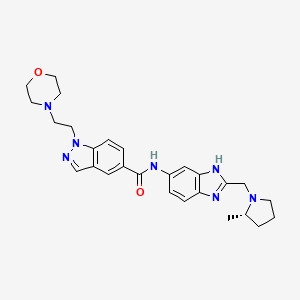
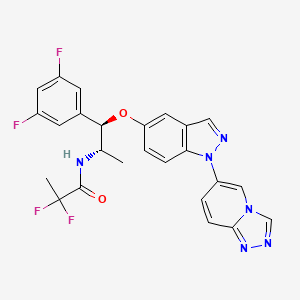
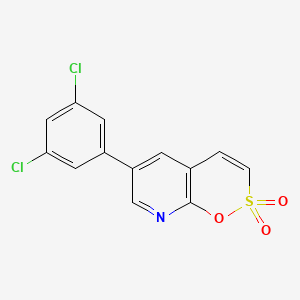
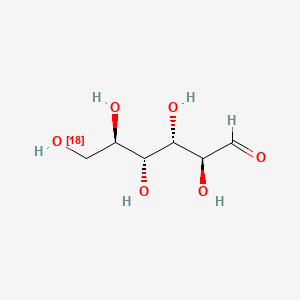
![3-[[(2R,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[di(propan-2-yl)amino]phosphoryl]oxypropanenitrile](/img/structure/B12406127.png)
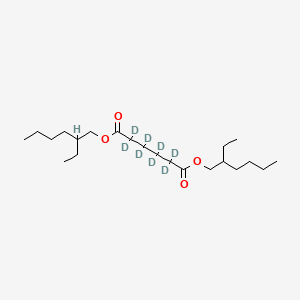
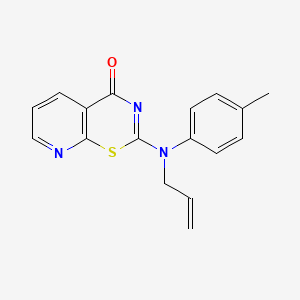

![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
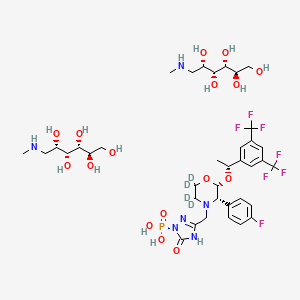
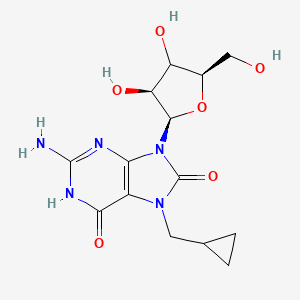
![(3S,6S,9S,12R,15R,18S)-15-[(2S)-Butan-2-yl]-4-methyl-3,9,12-tris(2-methylpropyl)-6,18-di(propan-2-yl)-1,10-dioxa-4,7,13,16-tetrazacy clooctadecane-2,5,8,11,14,17-hexone](/img/structure/B12406168.png)
